molecular formula C22H14ClN3O2S B11601187 (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11601187
M. Wt: 419.9 g/mol
InChI Key: SQFNFFKEYREADQ-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a structurally complex heterocyclic molecule featuring a thiazolo-triazolone core fused with a furan ring substituted at the 5-position with a 2-chlorophenyl group and a 3-methylphenyl substituent at the 2-position. Its Z-configuration at the exocyclic double bond is critical for maintaining planar geometry, which may influence intermolecular interactions and bioactivity .

Properties

Molecular Formula

C22H14ClN3O2S

Molecular Weight

419.9 g/mol

IUPAC Name

(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H14ClN3O2S/c1-13-5-4-6-14(11-13)20-24-22-26(25-20)21(27)19(29-22)12-15-9-10-18(28-15)16-7-2-3-8-17(16)23/h2-12H,1H3/b19-12-

InChI Key

SQFNFFKEYREADQ-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5Cl)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-chlorobenzaldehyde, with a diene under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be formed by reacting a suitable thioamide with an α-haloketone.

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of an appropriate hydrazine derivative with a nitrile.

    Coupling Reactions: The final step involves coupling the furan, thiazole, and triazole rings through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted derivatives at the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound has potential applications as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored electronic, optical, and mechanical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of a 2-chlorophenyl-furan moiety and 3-methylphenyl group. Below is a comparison with structurally related compounds:

Compound Name / ID Key Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Notes
Target Compound 2-chlorophenyl-furan, 3-methylphenyl C₂₂H₁₅ClN₃O₂S 436.89* Z-configuration stabilizes conjugation; chlorophenyl enhances lipophilicity .
(5Z)-5-[(5-Methylfuran-2-yl)methylidene]-2-(3,4,5-trimethoxyphenyl)thiazolo-triazol-6(5H)-one 5-methylfuran, 3,4,5-trimethoxyphenyl C₁₉H₁₇N₃O₅S 399.42 Electron-rich trimethoxyphenyl may improve solubility but reduce membrane permeability.
(5Z)-5-[(2-Chloro-6-fluorophenyl)methylidene]-2-(3-methylphenyl)thiazolo-triazol-6(5H)-one 2-chloro-6-fluorophenyl, 3-methylphenyl C₂₀H₁₄ClFN₃OS 422.86 Fluorine substitution increases metabolic stability and electronegativity .
(Z)-5-((4-Chlorophenylamino)methylene)thiazolo-triazol-6(5H)-one (Compound 5f in ) 4-chlorophenylamino C₁₁H₈ClN₅OS 301.73 Amino group introduces hydrogen-bonding potential; lower molar mass enhances solubility .

*Calculated based on molecular formula.

Physicochemical and Functional Properties

  • Electronic Effects : The electron-withdrawing chlorine on the phenyl ring may stabilize the thiazolo-triazolone core, whereas electron-donating groups (e.g., trimethoxy in ) could increase reactivity toward electrophiles.
  • Stereochemical Stability : The Z-configuration, common in these derivatives, is crucial for maintaining planar conjugation, as seen in .

Biological Activity

Overview

The compound (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that integrates multiple heterocyclic rings, including furan, thiazole, and triazole structures. These features contribute to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The molecular formula for this compound is C22H18ClN3O2SC_{22}H_{18}ClN_3O_2S. Its structure includes:

  • A furan ring attached to a chlorophenyl group.
  • A thiazole ring which is crucial for its biological activity.
  • A triazole moiety that enhances its interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing thiazole and furan moieties exhibit significant anticancer properties. For instance, thiazolidinone derivatives have shown moderate to strong antiproliferative activity against various cancer cell lines. Specifically:

  • The presence of electron-donating groups on the thiazolidinone moiety has been linked to enhanced anticancer activity in leukemia cell lines .
  • The compound's structural features suggest a potential for targeting specific cancer pathways, making it a candidate for further investigation in cancer therapeutics.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Studies have demonstrated that thiazolidinone derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.

Antimicrobial Activity

Beyond its anticancer potential, the compound also shows promise as an antimicrobial agent. Thiazole derivatives are known for their broad-spectrum antimicrobial activities. The specific interactions and efficacy against bacterial strains remain an area of active research.

Case Studies

  • Antiproliferative Activity : In a study involving various thiazolidinone derivatives, it was found that modifications at the C-terminal significantly influenced antiproliferative activity across different human leukemia cell lines. The results indicated that specific substitutions could enhance efficacy .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the incorporation of electron-donating groups at strategic positions within the molecular structure significantly improved cytotoxicity against cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerModerate to strong antiproliferative
Cell Cycle ArrestInduction of apoptosis
AntimicrobialBroad-spectrum activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.